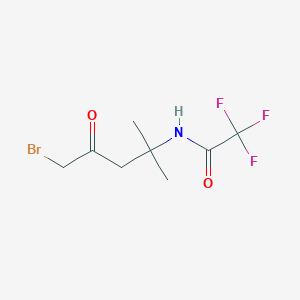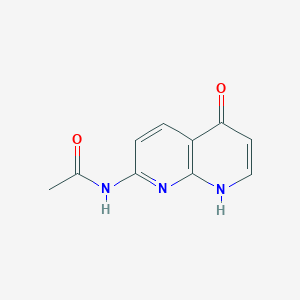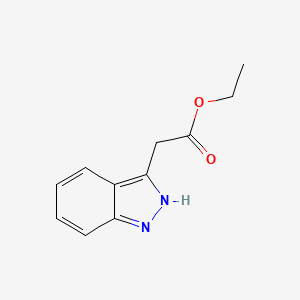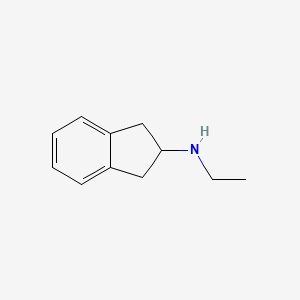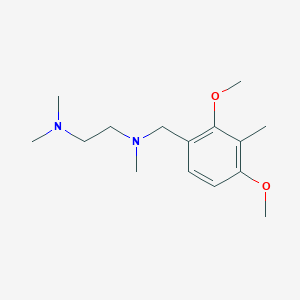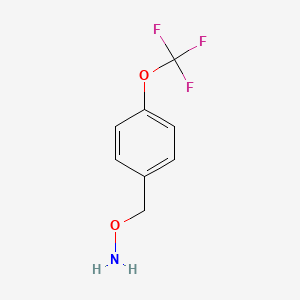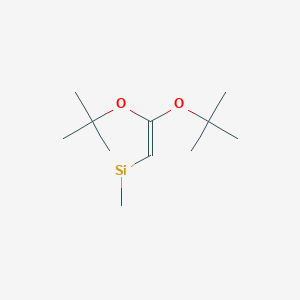
Silane, bis(1,1-dimethylethoxy)ethenylmethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, bis(1,1-dimethylethoxy)ethenylmethyl- is a chemical compound with the molecular formula C11H24O2Si and a molecular weight of 216.39 g/mol . This compound is known for its unique structure, which includes a silane core bonded to ethenylmethyl and bis(1,1-dimethylethoxy) groups. It is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
The synthesis of Silane, bis(1,1-dimethylethoxy)ethenylmethyl- typically involves the reaction of vinylmethylsilane with tert-butyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity . Industrial production methods may involve continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Silane, bis(1,1-dimethylethoxy)ethenylmethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Scientific Research Applications
Silane, bis(1,1-dimethylethoxy)ethenylmethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Mechanism of Action
The mechanism by which Silane, bis(1,1-dimethylethoxy)ethenylmethyl- exerts its effects involves the interaction of its silane core with various molecular targets. The ethenylmethyl and bis(1,1-dimethylethoxy) groups provide steric hindrance and electronic effects that influence the reactivity of the compound. These interactions can lead to the formation of stable complexes with other molecules, enhancing their stability and functionality .
Comparison with Similar Compounds
Silane, bis(1,1-dimethylethoxy)ethenylmethyl- can be compared with other similar compounds, such as:
Vinyltrimethoxysilane: This compound has a similar vinyl group but differs in the presence of three methoxy groups instead of bis(1,1-dimethylethoxy) groups.
Vinyltriethoxysilane: Similar to vinyltrimethoxysilane, but with ethoxy groups instead of methoxy groups.
Vinylmethyldiethoxysilane: This compound has a vinyl group and two ethoxy groups, with a methyl group replacing one of the ethoxy groups.
Silane, bis(1,1-dimethylethoxy)ethenylmethyl- stands out due to its unique combination of ethenylmethyl and bis(1,1-dimethylethoxy) groups, which provide distinct steric and electronic properties that influence its reactivity and applications.
Properties
InChI |
InChI=1S/C11H22O2Si/c1-10(2,3)12-9(8-14-7)13-11(4,5)6/h8H,1-7H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOIEQOCTPACNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=C[Si]C)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50788588 |
Source


|
| Record name | (2,2-Di-tert-butoxyethenyl)(methyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50788588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-89-8 |
Source


|
| Record name | (2,2-Di-tert-butoxyethenyl)(methyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50788588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
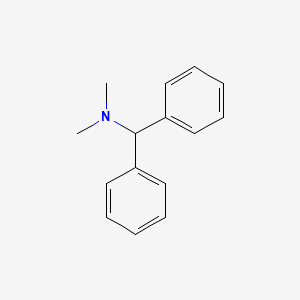
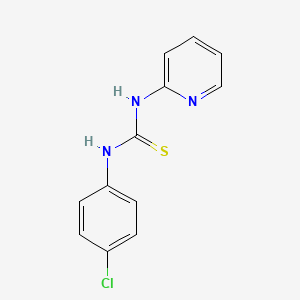
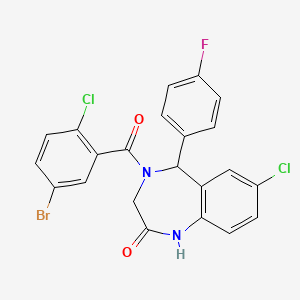

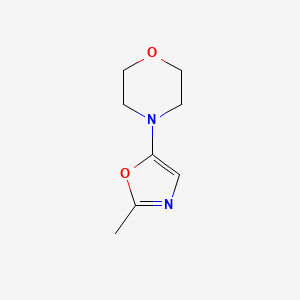
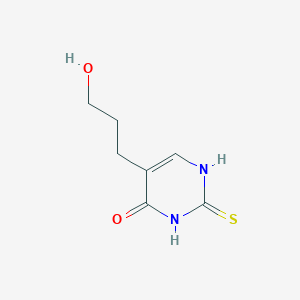
![ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B3270787.png)
![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B3270793.png)
